2,4,6-Trifluorophenylboronic acid
Overview
Description
2,4,6-Trifluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BF3O2. It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
2,4,6-Trifluorophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions.
Mode of Action
This compound is involved in several types of reactions. It is used in the synthesis of phenylboronic catechol esters and in Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl . It also participates in the enantioselective borane reduction of trifluoroacetophenone .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .
Pharmacokinetics
Its solubility in methanol may influence its availability in reactions.
Result of Action
The molecular and cellular effects of this compound’s action are determined by the products of the reactions it participates in. For example, in Suzuki-Miyaura coupling reactions, it helps form new carbon-carbon bonds, leading to the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of 2,4,6-trifluorophenylmagnesium bromide by reacting 2,4,6-trifluorobromobenzene with magnesium in anhydrous ether. This intermediate is then reacted with trimethyl borate in tetrahydrofuran at low temperatures, followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Transmetalation: This reaction involves the transfer of the boronic acid group to another metal, such as in the formation of organozinc or organocopper compounds.
Reduction: Enantioselective reduction of trifluoroacetophenone using borane reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Solvents: Tetrahydrofuran, ether, and methanol are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organometallic Compounds: Formed through transmetalation reactions.
Scientific Research Applications
2,4,6-Trifluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 2,3,4-Trifluorophenylboronic acid
- 2,4,5-Trifluorophenylboronic acid
- 2,4,6-Trifluorobenzeneboronic acid
Comparison: 2,4,6-Trifluorophenylboronic acid is unique due to the specific positioning of fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to other trifluorophenylboronic acids, it offers distinct advantages in terms of selectivity and efficiency in coupling reactions .
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIGKHHSZFAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381390 | |
Record name | 2,4,6-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182482-25-3 | |
Record name | (2,4,6-Trifluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182482-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-trifluorophenylboronic acid interact with palladium complexes, and what is the significance of this interaction?
A: this compound participates in transmetallation reactions with aryl(iodo)palladium(II) complexes. [] Specifically, it reacts with complexes like trans-Pd(C6F5)I(PEt3)2, where PEt3 represents triethylphosphine ligands. This reaction leads to the replacement of the iodine atom in the palladium complex with the 2,4,6-trifluorophenyl group from the boronic acid. [] This type of reaction is significant because it allows for the synthesis of novel unsymmetrical diarylpalladium complexes. These complexes, stabilized by the fluorine atoms in the ortho positions of the aryl groups, are of interest for their potential use in catalytic applications. []
Q2: What is the structure of the novel diarylpalladium complex formed from the reaction of this compound and trans-Pd(C6F5)I(PEt3)2?
A: The reaction yields trans-Pd(C6F5)(2,4,6-C6F3H2)(PEt3)2. [] This complex features a palladium center bound to two different aryl groups: a pentafluorophenyl (C6F5) group and a 2,4,6-trifluorophenyl (2,4,6-C6F3H2) group. The two triethylphosphine (PEt3) ligands complete the square planar coordination sphere typical of Palladium(II) complexes. []
Q3: Are there other palladium complexes, besides trans-Pd(C6F5)I(PEt3)2, that can undergo transmetallation with this compound?
A: Yes, the research indicates that this compound can react with other aryl(iodo)palladium(II) complexes containing different phosphine ligands. [] Examples include complexes with PMe2Ph (dimethylphenylphosphine) and PMePh2 (methyldiphenylphosphine) ligands, leading to the formation of analogous unsymmetrical diarylpalladium complexes. [] This suggests that the transmetallation reaction is possible with a variety of phosphine ligands on the palladium complex.
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